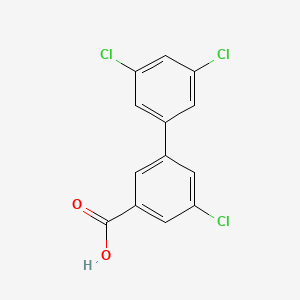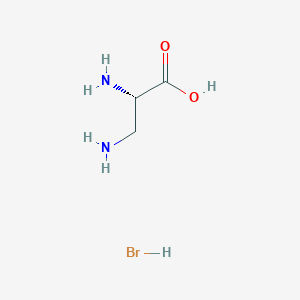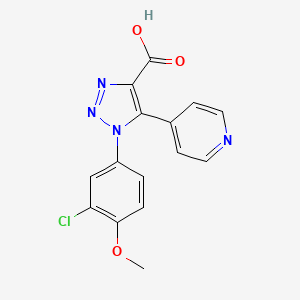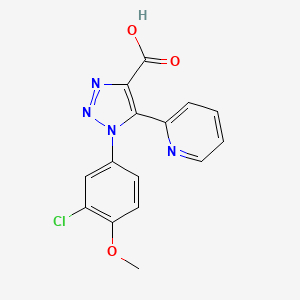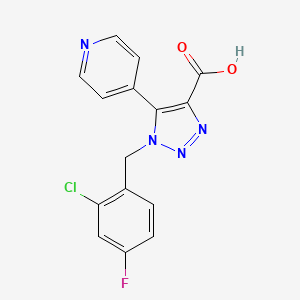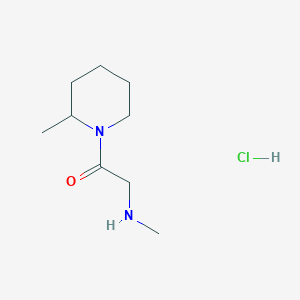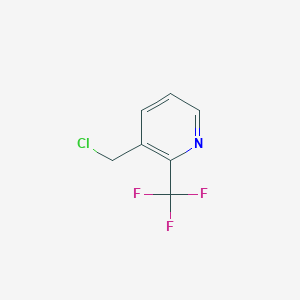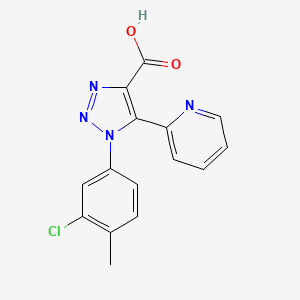
4-(2-クロロ-4-メチルフェノキシ)ブタン酸
説明
科学的研究の応用
農業: 除草剤の効果
MCPBは主に、さまざまな広葉雑草に効果的な、出芽後の除草剤として使用されます . 特に、新しく播種された牧草地や、ライグラスやクローバーを混播したエンドウ豆や穀物などの作物に有用です。 その作用機序は選択的で全身性であり、葉と根の両方によって吸収され、合成オーキシンとして機能します .
環境科学: 土壌汚染物質分析
環境科学では、MCPBは土壌サンプル中の除草剤の存在を判定するための基準物質として役立ちます。 ガスクロマトグラフィー (GC) は、この目的で一般的に使用される技術であり、MCPBの標準化は、土壌汚染レベルを正確に測定するのに役立ちます .
生態毒性学: 野生生物への影響
この化合物のさまざまな野生生物への影響は、生態毒性学で研究されています。 MCPBは、鳥類、魚類、ミジンコ、ミツバチ、ミミズに対して、中等度の急性毒性を示しています。 これらの研究は、MCPBの環境への影響を理解し、安全な使用のための規制を策定するのに役立ちます .
生化学: ホルモン受容体研究
MCPBは、生化学の分野で特定の機能を持つことが明らかになっています。 これは、ステロイドホルモン受容体の調節に関与しており、ステロイドホルモン受容体は、標的組織における遺伝子発現を調節し、細胞の増殖と分化に影響を与えるリガンド活性化転写因子です .
微生物学: 細菌分解研究
微生物学の研究では、細菌培養によるMCPBの分解が調査されています。 細菌によるMCPBの分解プロセスを理解することで、環境から汚染物質を除去するために、微生物の代謝を利用するバイオ修復技術の開発につながる可能性があります .
分析化学: クロマトグラフィー技術
MCPBの役割は、分析化学にも及んでおり、そこでクロマトグラフィー技術の開発と改良に使用されます。 その特性により、高速液体クロマトグラフィー (HPLC) およびガスクロマトグラフィー (GC) に適しており、分析方法の進歩に貢献しています .
毒性学: 人間の健康リスク評価
毒性学では、MCPBは、哺乳類に対する高い慢性毒性のために、注目されています。 これは、安全な暴露レベルを決定し、MCPBを含む農業慣行が人間の健康に大きなリスクをもたらさないことを保証するために、徹底的なリスク評価が必要です .
規制科学: 政策と安全基準
最後に、MCPBは規制科学において重要な役割を果たしています。 その承認状況、使用制限、安全基準は、継続的に見直され、更新されています。 これには、その環境運命、生態毒性、および人間の健康への影響を評価して、政策決定に役立てることが含まれます .
生化学分析
Biochemical Properties
4-(2-Chloro-4-methylphenoxy)butanoic acid plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in plant metabolism. It is known to inhibit the activity of certain enzymes that are crucial for the growth and development of weeds. This inhibition disrupts the normal metabolic processes, leading to the death of the targeted plants .
Cellular Effects
The effects of 4-(2-Chloro-4-methylphenoxy)butanoic acid on various types of cells and cellular processes are profound. It influences cell function by interfering with cell signaling pathways and gene expression. In plants, it disrupts the normal hormonal balance, leading to uncontrolled growth and eventual death. In animal cells, it has been observed to cause kidney and liver effects at high doses .
Molecular Mechanism
At the molecular level, 4-(2-Chloro-4-methylphenoxy)butanoic acid exerts its effects through binding interactions with specific biomolecules. It acts as an enzyme inhibitor, blocking the activity of enzymes involved in the synthesis of essential amino acids and proteins. This inhibition leads to a cascade of metabolic disruptions, ultimately resulting in the death of the targeted cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-Chloro-4-methylphenoxy)butanoic acid change over time. The compound is chemically stable and resistant to hydrolysis at pH levels between 5 and 9. In solution, it degrades with a half-life of approximately 2.2 days. Long-term exposure to the compound has been shown to cause persistent effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(2-Chloro-4-methylphenoxy)butanoic acid vary with different dosages in animal models. At low doses, the compound has minimal impact on cellular function. At higher doses, it can cause significant toxic effects, including kidney and liver damage. The acute oral LD50 for rats is approximately 4700 mg/kg, indicating a relatively low toxicity compared to other herbicides .
Metabolic Pathways
4-(2-Chloro-4-methylphenoxy)butanoic acid is involved in several metabolic pathways. In soil, it undergoes degradation of the side-chain to 4-chloro-2-methylphenol, followed by ring hydroxylation and ring opening. In animals, it is excreted in the urine, either unchanged or as 4-chloro-2-methylphenoxyacetic acid. These metabolic processes highlight the compound’s ability to interact with various enzymes and cofactors .
Transport and Distribution
Within cells and tissues, 4-(2-Chloro-4-methylphenoxy)butanoic acid is transported and distributed through specific transporters and binding proteins. It accumulates in certain tissues, where it exerts its herbicidal effects. The compound’s distribution is influenced by its chemical properties, including its solubility and stability .
Subcellular Localization
The subcellular localization of 4-(2-Chloro-4-methylphenoxy)butanoic acid is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with target enzymes and proteins. This localization is facilitated by targeting signals and post-translational modifications that ensure the compound reaches its site of action .
特性
IUPAC Name |
4-(2-chloro-4-methylphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-8-4-5-10(9(12)7-8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJRUFKEVHYJBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide](/img/structure/B1487692.png)
